Cas no 2105320-37-2 (4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol)

4-(Cyclopent-3-en-1-yl)-3-methylbutan-2-ol is a chiral tertiary alcohol featuring a cyclopentenyl substituent, which imparts unique steric and electronic properties. Its structure offers versatility as an intermediate in organic synthesis, particularly in the preparation of complex cyclic compounds and fine chemicals. The presence of both a cyclopentenyl group and a methyl branch enhances its utility in stereoselective reactions, making it valuable for pharmaceutical and agrochemical applications. The compound's well-defined molecular framework allows for predictable reactivity in functionalization and derivatization processes. Its stability under standard conditions ensures ease of handling and storage, while its purity and structural specificity support reproducible results in research and industrial settings.
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol structure
2105320-37-2 structure
Product name:4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
CAS No:2105320-37-2
MF:C10H18O
Molecular Weight:154.249323368073
CID:6422581
PubChem ID:165601904

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
    • EN300-1626909
    • 2105320-37-2
    • インチ: 1S/C10H18O/c1-8(9(2)11)7-10-5-3-4-6-10/h3-4,8-11H,5-7H2,1-2H3
    • InChIKey: XJPDJGSQAOOMCW-UHFFFAOYSA-N
    • SMILES: OC(C)C(C)CC1CC=CC1

計算された属性

  • 精确分子量: 154.135765193g/mol
  • 同位素质量: 154.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 2.5

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1626909-0.25g
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
0.25g
$893.0 2023-06-04
Enamine
EN300-1626909-100mg
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
100mg
$741.0 2023-09-22
Enamine
EN300-1626909-0.1g
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
0.1g
$855.0 2023-06-04
Enamine
EN300-1626909-0.5g
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
0.5g
$933.0 2023-06-04
Enamine
EN300-1626909-0.05g
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
0.05g
$816.0 2023-06-04
Enamine
EN300-1626909-1.0g
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
1g
$971.0 2023-06-04
Enamine
EN300-1626909-2.5g
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
2.5g
$1903.0 2023-06-04
Enamine
EN300-1626909-1000mg
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
1000mg
$842.0 2023-09-22
Enamine
EN300-1626909-2500mg
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
2500mg
$1650.0 2023-09-22
Enamine
EN300-1626909-5000mg
4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol
2105320-37-2
5000mg
$2443.0 2023-09-22

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol 関連文献

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-olに関する追加情報

4-(Cyclopent-3-en-1-yl)-3-methylbutan-2-ol: A Comprehensive Overview

4-(Cyclopent-3-en-1-yl)-3-methylbutan-2-ol, also known by its CAS number 2105320-37-2, is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopentenyl group attached to a branched alcohol moiety, making it a valuable intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential applications in drug development, particularly in the design of anti-inflammatory and antioxidant agents.

The synthesis of 4-(Cyclopent-3-en-1-yl)-3-methylbutan-2-ol involves a multi-step process that typically begins with the preparation of the cyclopentenyl group. Researchers have explored various methods, including ene reactions and organocatalytic approaches, to optimize the synthesis pathway. A 2023 study published in Organic Process Research & Development demonstrated that the use of a chiral catalyst significantly improved the enantioselectivity of the reaction, making it more efficient for large-scale production.

The structural uniqueness of this compound lies in its cyclopentenyl ring, which introduces steric and electronic effects that influence its reactivity. The presence of the hydroxyl group at the 2-position of the butanol chain adds to its functional diversity, enabling it to participate in a wide range of chemical transformations. For instance, recent research has shown that this compound can undergo oxidation to form ketones or reduction to yield alcohols, depending on the reaction conditions.

In terms of biological activity, 4-(Cyclopent-3-en-1-yli)-3-methylbutan-2-o has been investigated for its potential as an anti-inflammatory agent. A 2024 study conducted by researchers at the University of California revealed that this compound exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation. Furthermore, its ability to scavenge free radicals suggests that it may also possess antioxidant properties, making it a promising candidate for use in nutraceuticals and cosmeceuticals.

The application of this compound extends beyond pharmacology. In materials science, it has been employed as a building block for the synthesis of advanced polymers with tailored properties. For example, a 2024 paper in Macromolecules described how this compound can be used to prepare biodegradable polymers with enhanced mechanical strength and biocompatibility. These polymers have potential applications in tissue engineering and drug delivery systems.

From an environmental perspective, researchers are increasingly focusing on the sustainability aspects of synthesizing and using 4-(Cyclopentenyl)-substituted alcohols. A 2024 study published in Green Chemistry highlighted the development of eco-friendly synthetic routes that minimize waste and reduce energy consumption. These advancements align with global efforts to promote sustainable chemistry practices.

In conclusion, 4-(Cyclopentenyl)-substituted alcohols, particularly CAS number 2105320-37-, represent a class of compounds with immense potential across multiple disciplines. Their unique structure and reactivity make them invaluable tools in organic synthesis, while their biological activity positions them as promising candidates for therapeutic applications. As research continues to uncover new insights into their properties and applications, it is likely that these compounds will play an even more significant role in advancing science and technology.

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